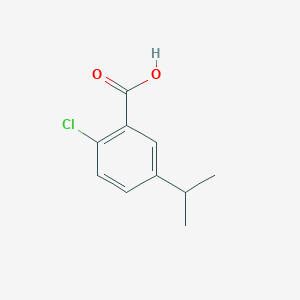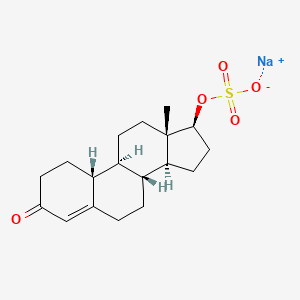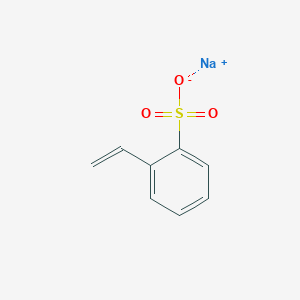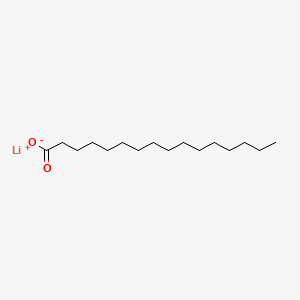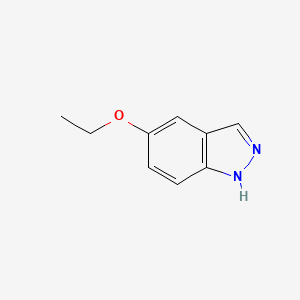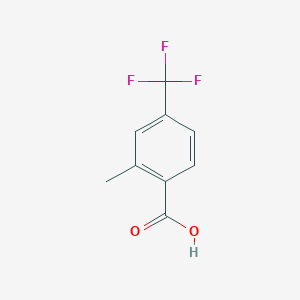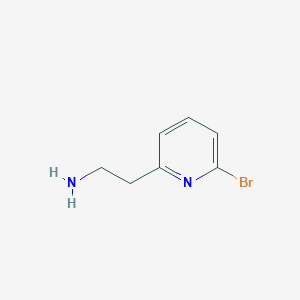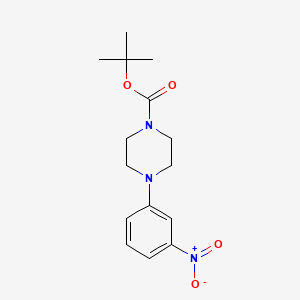
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.35 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The compound is obtained by a nucleophilic substitution reaction . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The single crystal of the title compound was measured by X-ray diffraction and was subjected to crystallographic and conformational analysis . The molecular structure was further calculated using density functional theory, which was compared with the X-ray diffraction value .Chemical Reactions Analysis
The compound was obtained by a nucleophilic substitution reaction . Further details about the chemical reactions involving this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Pharmacological Research
This compound is utilized in pharmacological research due to its potential as a building block for creating novel therapeutic agents. Its derivatives are explored for their antipsychotic, antidepressant, and anxiolytic properties . The nitrophenyl group in the compound can be modified to produce various analogs that interact with biological targets.
Material Science
In material science, Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate serves as a precursor for synthesizing corrosion inhibitors. These inhibitors are particularly valuable for protecting carbon steel in acidic environments, which is crucial for industrial applications to prolong the lifespan of metal structures.
Chemical Synthesis
The compound is a versatile intermediate in organic synthesis. It’s used to create a wide range of organic compounds, including amides, sulphonamides, and other piperazine-containing molecules. These synthesized compounds find applications in various chemical industries, from pharmaceuticals to agrochemicals .
Biochemistry Applications
In biochemistry, this compound’s derivatives are instrumental in the design and synthesis of compounds with potential biological activity. It’s particularly significant in the development of new drugs with improved efficacy and reduced side effects .
Industrial Uses
Industrially, Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is used in the formulation of products that require specific chemical properties, such as stability under certain conditions or reactivity with other compounds. It’s also a key component in the production of various industrial chemicals .
Environmental Applications
While specific environmental applications of this compound are not extensively documented, related piperazine derivatives are often researched for their environmental impact, biodegradability, and potential use in green chemistry initiatives. The compound’s behavior in different environmental conditions can provide insights into its safe handling and disposal .
作用機序
Mode of Action
The mode of action of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLKLPXMPHUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624892 | |
| Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
206879-94-9 | |
| Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


